molecular formula C19H20ClN3O3S B11373307 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4,6-tetramethylbenzenesulfonamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4,6-tetramethylbenzenesulfonamide

Cat. No.: B11373307
M. Wt: 405.9 g/mol
InChI Key: CNPYXKZCAQVHIB-UHFFFAOYSA-N
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Description

N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N,2,4,6-TETRAMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N,2,4,6-TETRAMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Attachment of the 4-chlorophenyl group: This step often involves nucleophilic substitution reactions.

    Sulfonamide formation: The sulfonamide group is introduced through reactions involving sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N,2,4,6-TETRAMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N,2,4,6-TETRAMETHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Studies: The compound is used in studies exploring its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a functional additive in materials science.

Mechanism of Action

The mechanism by which N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N,2,4,6-TETRAMETHYLBENZENE-1-SULFONAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N,2,4,6-TETRAMETHYLBENZENE-1-SULFONAMIDE
  • **N-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N,2,4,6-TETRAMETHYLBENZENE-1-SULFONAMIDE

Uniqueness

The uniqueness of N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N,2,4,6-TETRAMETHYLBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group, in particular, may enhance its binding affinity to certain biological targets compared to its analogs with different substituents.

Properties

Molecular Formula

C19H20ClN3O3S

Molecular Weight

405.9 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,4,6-tetramethylbenzenesulfonamide

InChI

InChI=1S/C19H20ClN3O3S/c1-12-9-13(2)18(14(3)10-12)27(24,25)23(4)11-17-21-19(22-26-17)15-5-7-16(20)8-6-15/h5-10H,11H2,1-4H3

InChI Key

CNPYXKZCAQVHIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC2=NC(=NO2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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